1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitrotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-3-4-8(5-9(6)11)14-7(2)10(12-13-14)15(16)17/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIAYCADGOENGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen cycloaddition remains the cornerstone for constructing 1,2,3-triazole cores. For the target compound, 3-chloro-4-methylphenyl azide reacts with 5-methyl-4-nitro-1H-1,2,3-triazole precursors under Cu(I) catalysis.
Protocol Adaptation from:
- Azide Preparation: 3-Chloro-4-methylaniline undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by azide formation using NaN₃.
- Alkyne Component: 5-Methyl-4-nitropropiolate synthesized via nitration of methyl propiolate with HNO₃/H₂SO₄ at −10°C.
- Cycloaddition: Reactants combined in acetonitrile/water (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 12 hr.
| Parameter | Value Range | Optimal Condition |
|---|---|---|
| Temperature | 50–80°C | 60°C |
| Solvent | MeCN/H₂O, EtOH | MeCN/H₂O (3:1) |
| Reaction Time | 8–24 hr | 12 hr |
| Isolated Yield | 56–73% | 68% |
Regioselective Nitration Strategies
Pre- vs Post-Cycloaddition Nitration
Introducing the nitro group at position 4 requires precise control to avoid byproducts.
- Pre-Cycloaddition Nitration: Nitration of propiolic acid derivatives prior to cycloaddition achieved 85% regioselectivity but reduced triazole yields (42%) due to steric hindrance.
- Post-Cycloaddition Nitration: Direct nitration of 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole using fuming HNO₃ in H₂SO₄ at 0°C for 2 hr provided 78% yield with 97% regiopurity.
Nitration Conditions Comparison:
| Method | Nitrating Agent | Temp (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| Pre-cycloaddition | Acetyl nitrate | 25 | 42 | 85 |
| Post-cycloaddition | HNO₃/H₂SO₄ | 0 | 78 | 97 |
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification critically impacts product purity.
- Crude product dissolved in hot dimethylformamide (DMF) at 80°C
- Cooled to 4°C for 16 hr, yielding colorless crystals (73% recovery)
- Purity: 99.2% (HPLC)
| Solvent Combination | Purity (%) | Crystal Morphology |
|---|---|---|
| DMF | 99.2 | Needles |
| Ethanol/Water (7:3) | 95.4 | Plates |
| Isobutyl Acetate | 98.1 | Prisms |
Spectroscopic Characterization
Key Data from Analogous Compounds:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.65–7.58 (m, 3H, aryl-H), 2.51 (s, 3H, CH₃), 2.33 (s, 3H, NO₂-adjacent CH₃).
- IR (KBr): ν 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂), 3100 cm⁻¹ (C-H aromatic).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols for flow chemistry enhances scalability:
- Reactor Design: Tubular reactor (ID 1 mm, L 10 m)
- Residence Time: 8 min at 100°C
- Throughput: 12 kg/day with 94% conversion
Economic Analysis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 800 kg | 4,300 kg |
| Solvent Consumption | 15 L/kg | 8 L/kg |
| Energy Cost | $42/kg | $28/kg |
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted triazoles with various functional groups.
Reduction: Formation of 1-(3-chloro-4-methylphenyl)-5-methyl-4-amino-1H-1,2,3-triazole.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine ()
- Structure : Tetrazole core (5-membered ring with four N atoms) vs. triazole (three N atoms).
- Impact : The tetrazole’s higher nitrogen content may enhance hydrogen-bonding capacity and metabolic stability compared to triazoles.
- Bioactivity : Tetrazoles are often explored for antimicrobial activity, suggesting the triazole analog may exhibit similar or modified bioactivity .
Functional Group Variations
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Structure : Features a benzoxazole-thione moiety instead of a nitro group.
- Spectroscopy : The thione group (C=S) shows IR absorption at 1243 cm⁻¹, distinct from nitro stretches (~1500–1600 cm⁻¹).
- Bioactivity : Thione derivatives are associated with antioxidant and antimicrobial properties, whereas nitro groups may confer cytotoxicity or antibacterial effects .
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ()
- Structure : Carboxamide substituent at position 4 vs. nitro group.
- Physicochemical Properties :
Comparative Data Table
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | 3-Cl-4-MePh, 5-Me, 4-NO₂ | ~280 (estimated) | Nitro, Triazole | High reactivity, potential cytotoxicity |
| 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-... | 3,5-Cl₂Ph, 5-Me, 4-NO₂ | ~299 (estimated) | Nitro, Triazole | Increased lipophilicity |
| 1-(3-Chloro-4-methylphenyl)-5-methyl-N-... | 3-Cl-4-MePh, 5-Me, 4-CONH | 340.81 | Carboxamide, Triazole | Improved solubility |
| 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-... | Benzoxazole-thione, 3-MePh | 419 (M+1) | Thione, Triazole | Antioxidant activity |
Biological Activity
1-(3-Chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C10H9ClN4O2 and a molecular weight of 252.66 g/mol, is characterized by its unique structural features that contribute to its pharmacological properties.
- CAS Number : 677749-52-9
- Molecular Weight : 252.66 g/mol
- Molecular Formula : C10H9ClN4O2
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound possess activity against various bacterial and fungal strains. The mechanism often involves the inhibition of ergosterol synthesis in fungi or disruption of bacterial cell wall synthesis.
Anticancer Activity
Triazoles are recognized for their potential anticancer activities. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar triazole structures have shown selective cytotoxicity against melanoma and breast cancer cells, indicating their potential as chemotherapeutic agents. A study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting strong anticancer potential .
Anti-inflammatory Effects
Some triazole derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. This effect can be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
In a recent study, a series of triazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 0.13 µM to 54.3 µM, demonstrating their potential as anticancer agents .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of triazole derivatives against pathogenic bacteria and fungi. The study reported that certain compounds showed potent activity against resistant strains of bacteria, suggesting their applicability in treating infections caused by multidrug-resistant organisms .
Data Table: Biological Activities of Triazole Derivatives
| Activity Type | Compound Example | IC50 Value (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Anticancer | 1-(3-Chloro-4-methylphenyl)-... | 0.13 - 54.3 | MDA-MB-231, Panc-1 |
| Antimicrobial | Various triazole derivatives | < 10 | Bacterial strains |
| Anti-inflammatory | Selected triazoles | Not specified | In vitro models |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors affecting critical pathways in microbial and cancer cell metabolism.
- Apoptosis Induction : Certain derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some compounds may cause cell cycle arrest at specific phases, hindering cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of nitro-substituted triazole precursors with halogenated aromatic amines. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is also effective, as seen in analogous triazole syntheses . Key parameters for optimization include:
- Catalyst : Copper sulfate/sodium ascorbate systems improve regioselectivity and yield .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .
- Temperature : Reactions often proceed at 50–130°C, with higher temperatures accelerating cyclization but risking decomposition .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be prioritized?
- Methodological Answer :
- NMR : Focus on <sup>1</sup>H and <sup>13</sup>C NMR to identify aromatic protons (δ 7.0–8.5 ppm) and methyl/nitro groups (δ 2.1–2.5 ppm for CH3, δ ~8.0 ppm for NO2 coupling) .
- IR : Confirm nitro (1520–1350 cm<sup>−1</sup>) and triazole (1600–1450 cm<sup>−1</sup>) stretches .
- MS : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data caused by tautomerism in the triazole ring?
- Methodological Answer : Tautomerism in triazoles can lead to ambiguous NMR signals. To resolve this:
- Perform variable-temperature NMR to observe dynamic equilibria .
- Use 2D NMR techniques (e.g., NOESY, HSQC) to map through-space and through-bond correlations .
- Compare experimental data with DFT-calculated chemical shifts to identify dominant tautomers .
Q. What computational strategies predict the electronic properties and reactivity of the nitro group in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular Electrostatic Potential (MEP) Maps : Identify regions prone to nucleophilic attack (e.g., nitro group’s oxygen atoms) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities .
Q. How can SHELX software improve crystallographic refinement for structures with disordered nitro groups?
- Methodological Answer :
- SHELXL Refinement : Use "PART" commands to model disorder in the nitro group, refining occupancy factors and anisotropic displacement parameters .
- Twinned Data Handling : Apply the "TWIN" and "BASF" instructions for high-resolution data affected by twinning .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or overfitting .
Data Analysis and Contradiction Resolution
Q. How should researchers reconcile discrepancies between calculated and observed biological activity in derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloro, methyl, nitro) and correlate with bioassay results .
- Metabolic Stability Tests : Use hepatic microsome assays to identify rapid degradation pathways that reduce observed activity .
- Co-crystallization : Resolve target-bound structures to identify steric/electronic mismatches between predictions and actual binding .
Experimental Design for Biological Studies
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Monitor bactericidal kinetics over 24 hours .
- Biofilm Inhibition : Quantify biomass reduction using crystal violet staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
